molecular formula C10H11ClN4 B13319948 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine

2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine

Cat. No.: B13319948
M. Wt: 222.67 g/mol
InChI Key: YGLJTCYNOLYDHK-UHFFFAOYSA-N
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Description

2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and an amine group linked to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine typically involves the following steps:

Industrial Production Methods

For large-scale production, the synthesis route may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield various amine derivatives, while oxidation can produce corresponding oxides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine
  • 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine
  • 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-5-amine

Uniqueness

2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

2-chloro-N-[(1-methylpyrazol-4-yl)methyl]pyridin-4-amine

InChI

InChI=1S/C10H11ClN4/c1-15-7-8(6-14-15)5-13-9-2-3-12-10(11)4-9/h2-4,6-7H,5H2,1H3,(H,12,13)

InChI Key

YGLJTCYNOLYDHK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC2=CC(=NC=C2)Cl

Origin of Product

United States

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